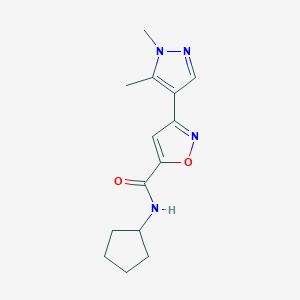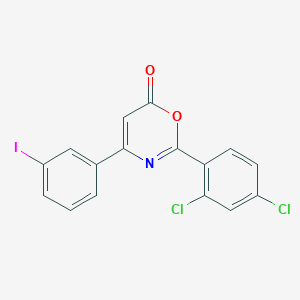
4-tert-butyl-6-(1-methoxy-1-methylethyl)-2-pyrimidinamine
Vue d'ensemble
Description
4-tert-butyl-6-(1-methoxy-1-methylethyl)-2-pyrimidinamine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrimidine derivative that has shown promising results in various studies related to biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-6-(1-methoxy-1-methylethyl)-2-pyrimidinamine involves the inhibition of certain enzymes and proteins that are involved in various biological processes. This compound has been shown to inhibit the activity of protein kinases such as AKT and mTOR, which are involved in cell signaling pathways that regulate cell growth and survival (Liu et al., 2017).
Biochemical and Physiological Effects
4-tert-butyl-6-(1-methoxy-1-methylethyl)-2-pyrimidinamine has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit cell growth and induce cell death in certain cancer cell lines. Additionally, 4-tert-butyl-6-(1-methoxy-1-methylethyl)-2-pyrimidinamine has been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines (Liu et al., 2017).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-tert-butyl-6-(1-methoxy-1-methylethyl)-2-pyrimidinamine in lab experiments is its specificity towards certain enzymes and proteins. This compound has been shown to selectively inhibit the activity of certain protein kinases, which makes it a useful tool for studying the function of these enzymes in various biological processes. However, one of the limitations of using 4-tert-butyl-6-(1-methoxy-1-methylethyl)-2-pyrimidinamine is its potential toxicity towards normal cells. This compound has been shown to induce cell death in certain cancer cell lines, but it may also have toxic effects on normal cells (Liu et al., 2017).
Orientations Futures
There are several future directions for the use of 4-tert-butyl-6-(1-methoxy-1-methylethyl)-2-pyrimidinamine in scientific research. One potential direction is the development of more specific inhibitors of certain protein kinases. Another direction is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the potential toxicity of 4-tert-butyl-6-(1-methoxy-1-methylethyl)-2-pyrimidinamine towards normal cells and to develop strategies to minimize this toxicity (Liu et al., 2017).
Conclusion
In conclusion, 4-tert-butyl-6-(1-methoxy-1-methylethyl)-2-pyrimidinamine is a promising compound that has potential applications in various scientific research fields. This compound has been shown to selectively inhibit the activity of certain protein kinases and has demonstrated anti-inflammatory and anti-cancer effects. However, further studies are needed to determine the potential toxicity of this compound towards normal cells and to develop strategies to minimize this toxicity. Overall, 4-tert-butyl-6-(1-methoxy-1-methylethyl)-2-pyrimidinamine has the potential to be a useful tool for studying the function of certain enzymes and proteins in various biological processes.
Applications De Recherche Scientifique
4-tert-butyl-6-(1-methoxy-1-methylethyl)-2-pyrimidinamine has shown potential applications in various scientific research fields such as biochemistry, pharmacology, and physiology. This compound has been used as a tool for studying the role of certain proteins and enzymes in various biological processes. For example, 4-tert-butyl-6-(1-methoxy-1-methylethyl)-2-pyrimidinamine has been used to study the function of protein kinases and their role in cell signaling pathways (Liu et al., 2017).
Propriétés
IUPAC Name |
4-tert-butyl-6-(2-methoxypropan-2-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-11(2,3)8-7-9(12(4,5)16-6)15-10(13)14-8/h7H,1-6H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJYTGXGMRGTJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)N)C(C)(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966483 | |
| Record name | 6-tert-Butyl-4-(2-methoxypropan-2-yl)pyrimidin-2(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-Butyl-4-(2-methoxypropan-2-yl)pyrimidin-2(1H)-imine | |
CAS RN |
5213-24-1 | |
| Record name | 6-tert-Butyl-4-(2-methoxypropan-2-yl)pyrimidin-2(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-diethyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4652150.png)

![dimethyl 2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}terephthalate](/img/structure/B4652175.png)
![4-ethoxy-N,3-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4652178.png)

![3-({[(4-ethyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4652185.png)


![N-[2-(2-chlorophenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B4652217.png)
![2-{[(4-methylphenyl)sulfonyl]methyl}-1,3-benzothiazole](/img/structure/B4652230.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4652238.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4652244.png)

